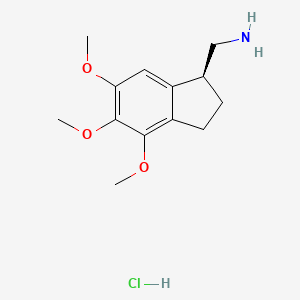
(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide is a chemical compound that features a pyrazole ring, which is a common structural motif in many pharmaceutically active compounds
Métodos De Preparación
The synthesis of (2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with ethyl bromoacetate to form an intermediate, which is then reacted with trimethylamine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 0°C to 78°C .
Análisis De Reacciones Químicas
(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while reduction can lead to the formation of reduced pyrazole compounds .
Aplicaciones Científicas De Investigación
(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Due to its structural similarity to other bioactive pyrazole derivatives, it is investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism of action of (2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including modulation of oxidative stress pathways and anti-inflammatory responses .
Comparación Con Compuestos Similares
(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of conditions like amyotrophic lateral sclerosis (ALS).
1-(4-Methoxyphenyl)-3-methyl-5-pyrazolone: Used as a labeling reagent in analytical chemistry.
1-(2-Naphthyl)-3-methyl-5-pyrazolone: Employed in the analysis of carbohydrates and other biomolecules
Propiedades
Número CAS |
5509-29-5 |
|---|---|
Fórmula molecular |
C15H22IN3O |
Peso molecular |
387.26 g/mol |
Nombre IUPAC |
trimethyl-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]azanium;iodide |
InChI |
InChI=1S/C15H22N3O.HI/c1-13-12-15(19-11-10-18(2,3)4)17(16-13)14-8-6-5-7-9-14;/h5-9,12H,10-11H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
VGZNKGCKNHIKBW-UHFFFAOYSA-M |
SMILES canónico |
CC1=NN(C(=C1)OCC[N+](C)(C)C)C2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


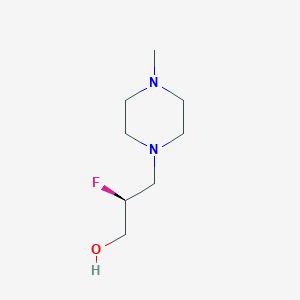
![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
![Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-](/img/structure/B13768523.png)

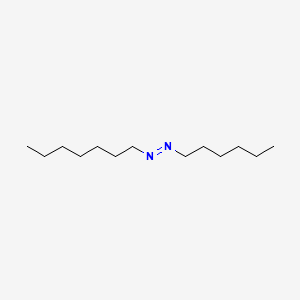
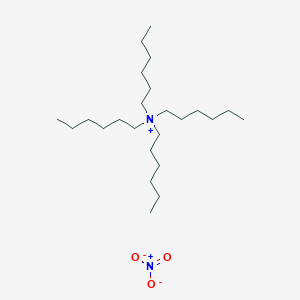


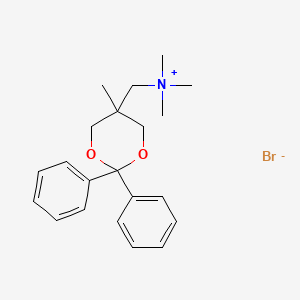

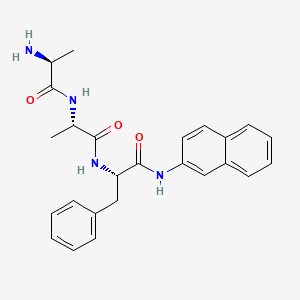
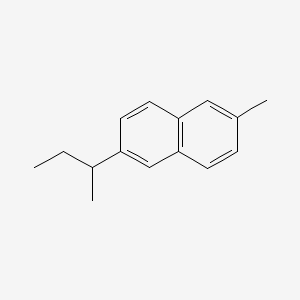
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B13768576.png)
